ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate
Description
Ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate (CAS: 1286792-84-4) is a fluorinated pyrrole derivative characterized by a difluoroacetate ester group and a 5-acetyl-substituted pyrrole ring. This compound is commercially available (CymitQuimica) at 95% purity, with pricing starting at €611.00/50 mg . Its structural uniqueness lies in the acetylated pyrrole core, which distinguishes it from other difluoroacetate esters.
Properties
IUPAC Name |
ethyl 2-(5-acetyl-1-methylpyrrol-2-yl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-4-17-10(16)11(12,13)9-6-5-8(7(2)15)14(9)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOZNLNQXBKBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(N1C)C(=O)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and relevant case studies related to this compound, highlighting its pharmacological significance.
The synthesis of this compound typically involves the reaction of 5-acetyl-1-methylpyrrole with difluoroacetic acid derivatives. The compound is characterized by its unique pyrrole structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 270.24 g/mol.
Antioxidant Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity can be evaluated using the DPPH assay, where a decrease in absorbance indicates increased free radical scavenging ability. This compound is hypothesized to possess comparable antioxidant effects due to the presence of the pyrrole ring.
Anticancer Activity
The compound has been evaluated for its anticancer properties in various cell lines. A related study indicated that pyrrole derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For example, one derivative exhibited an IC50 value of 2.89 μM against RPMI-8226 cells, suggesting that this compound may also exhibit similar inhibitory effects on cancer cell proliferation .
Anti-inflammatory Effects
Inflammation plays a significant role in various diseases, including cancer and neurodegenerative disorders. Compounds derived from pyrrole have shown promise in reducing inflammation markers. This compound may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant properties of pyrrole derivatives; found significant DPPH scavenging activity. |
| Study 2 | Evaluated HDAC inhibition by related compounds; demonstrated potential anticancer activity with IC50 values ranging from 3 to 10 μM. |
| Study 3 | Assessed anti-inflammatory effects; noted reduction in TNF-alpha levels in treated cell lines. |
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound is compared to structurally related difluoroacetate esters, focusing on substituents, molecular properties, and commercial availability.
Table 1: Structural and Commercial Comparison
Analysis of Structural and Functional Differences
Core Heterocycle Variations :
- The target compound features a pyrrole ring , which is electron-rich and amenable to electrophilic substitution. This contrasts with thiophene (in 3D-LBC79285) and pyrazine (in 3970-37-4), which exhibit distinct electronic properties. Thiophene’s sulfur atom enhances aromatic stability, while pyrazine’s nitrogen atoms increase polarity .
- The acetyl group on the pyrrole ring in the target compound may enhance solubility and serve as a reactive site for further derivatization, unlike the bromo or chloro substituents in analogues .
Fluorination Pattern :
- All compounds share a 2,2-difluoroacetate group, which confers metabolic stability and lipophilicity. However, the electronic effects of adjacent substituents (e.g., aryl vs. heteroaryl) modulate reactivity .
Synthetic Routes :
- The target compound and its biphenyl analogues (e.g., 3a and 3m from ) are synthesized via ruthenium-catalyzed reactions under inert conditions, yielding 62–72% isolated products after column chromatography . In contrast, methyl 2-(arylsulfanyl)-2,2-difluoroacetate is prepared using IF5-Et3N-3HF as a fluorinating agent .
Commercial Viability :
- The target compound is priced significantly higher (€611.00/50 mg) than its bromothiophene analogue (€376.00/50 mg), reflecting the cost of pyrrole-based synthesis and acetyl group incorporation .
Preparation Methods
Synthesis of 5-Acetyl-1-methylpyrrole
Starting Material : 1-Methylpyrrole is acetylated at the 5-position to introduce the acetyl group.
Method : Acetylation is typically achieved via electrophilic substitution using acetyl chloride or acetic anhydride in the presence of Lewis acids or acidic catalysts under mild conditions to avoid polymerization or overreaction.
Alternative Route : 2-Acetyl-1-methylpyrrole can also be prepared via reaction of N-methylpyrrole with Grignard reagents followed by acetylation.
Optimized Synthetic Procedure (Based on Literature)
Research Findings and Yield Data
The Friedel-Crafts acylation step to obtain 5-acetyl-1-methylpyrrole proceeds with moderate to good yields (50-70%) when carefully controlled to prevent polymerization.
Lithiation and subsequent reaction with ethyl 2,2-difluoroacetate require strict temperature control (–78 °C) to ensure regioselectivity and avoid side reactions, yielding the final compound in moderate yields (~40-60%).
The use of sodium methoxide or potassium carbonate as bases during esterification or coupling steps improves reaction efficiency and product purity.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| Acetylation of 1-methylpyrrole | Electrophilic substitution | Acetyl chloride, Lewis acid | Low temp, inert atmosphere | 50-70 | Avoid polymerization |
| Directed lithiation | Metalation | n-BuLi or LDA, THF | –78 °C | High regioselectivity | Sensitive to moisture |
| Coupling with ethyl 2,2-difluoroacetate | Nucleophilic addition | Ethyl 2,2-difluoroacetate | –78 °C to 0 °C | 40-60 | Requires inert atmosphere |
| Purification | Chromatography | Silica gel | Ambient | - | Essential for purity |
Additional Notes and Considerations
The high electrophilicity of the α-ketoester moiety in the target compound allows for subsequent chemical transformations, but also necessitates careful control during synthesis to prevent side reactions.
The presence of fluorine atoms in the difluoroacetate group influences the reactivity and stability of intermediates; specialized handling and inert conditions are recommended.
Alternative synthetic routes involving metal-catalyzed cross-coupling or direct fluorination of preformed esters may be explored but are less documented.
Q & A
Basic Research Questions
What are the standard synthetic routes for ethyl 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetate, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or esterification reactions. For example, fluorinated acetates are often prepared using ethyl 2,2-difluoroacetate as a precursor, reacting with substituted pyrrole derivatives under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF/DMF). Optimization includes varying temperature (0–80°C), solvent polarity, and catalyst loading. Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Statistical Design:
Design of Experiments (DoE) methodologies, such as factorial designs, help identify critical parameters (e.g., molar ratios, solvent selection) for yield maximization while minimizing trial runs. Response Surface Methodology (RSM) can model nonlinear relationships between variables .
Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirm structural integrity. For example, ¹⁹F NMR detects the difluoroacetate group (δ ~ -100 to -120 ppm).
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and intermolecular interactions. Crystals are grown via slow evaporation in ethanol/water mixtures. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
How can researchers ensure purity and stability during storage?
Methodological Answer:
- Purity: HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95%). Residual solvents are quantified via GC-MS.
- Stability: Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent hydrolysis or photodegradation. Periodic NMR checks monitor degradation over time .
Advanced Research Questions
How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to assess reactivity. Software like Gaussian or ORCA models reaction pathways and transition states.
- Molecular Docking: Tools like AutoDock Vina simulate interactions with biological targets (e.g., enzymes). For example, the acetyl-pyrrole moiety may bind kinase active sites, guiding structural modifications for selectivity .
- Machine Learning: Predictive models trained on datasets of fluorinated compounds correlate substituent effects with bioactivity .
What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Cross-Validation: Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (IC₅0, dose-response curves).
- Metabolic Stability Studies: Incubate compounds with liver microsomes to assess degradation kinetics, clarifying discrepancies in in vivo vs. in vitro results.
- Statistical Analysis: Multivariate analysis (ANOVA, PCA) identifies confounding variables (e.g., solvent choice, incubation time) that skew data .
How can isotopic labeling elucidate the compound’s metabolic pathways?
Methodological Answer:
- Synthesis of Isotopologues: Introduce ¹⁸O or ²H labels at the acetate group via modified esterification (e.g., H₂¹⁸O hydrolysis).
- Tracing Studies: Use LC-MS/MS to track labeled metabolites in biological matrices (e.g., plasma, urine). Fragmentation patterns reveal biotransformation sites (e.g., deacetylation or fluorination) .
What comparative analyses distinguish this compound from structural analogs?
Methodological Answer:
- SAR Studies: Systematically modify substituents (e.g., replacing acetyl with nitro or methyl groups) and measure effects on solubility (LogP) and bioactivity.
- Thermal Analysis: Differential Scanning Calorimetry (DSC) compares melting points and polymorph stability. For example, fluorination increases thermal stability relative to chlorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
